molecular formula C12H16N2O3 B6463465 1-cyclopropyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 2640968-26-7

1-cyclopropyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B6463465
CAS No.: 2640968-26-7
M. Wt: 236.27 g/mol
InChI Key: OMERMYVPDOBQHL-UHFFFAOYSA-N
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Description

1-cyclopropyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a complex organic compound with a unique structure that includes a cyclopropyl group, an oxolan-3-ylmethyl group, and a tetrahydropyrazine-2,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multi-step organic reactions. One common approach is to start with the cyclopropylamine and react it with oxolan-3-ylmethyl chloride under basic conditions to form the intermediate. This intermediate is then subjected to cyclization with a suitable diketone to form the tetrahydropyrazine-2,3-dione core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropyl and oxolan-3-ylmethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-cyclopropyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclopropyl-4-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
  • 1-cyclopropyl-4-[(oxolan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione

Uniqueness

1-cyclopropyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is unique due to the specific positioning of the oxolan-3-ylmethyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets, potentially offering advantages in certain applications.

Properties

IUPAC Name

1-cyclopropyl-4-(oxolan-3-ylmethyl)pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-11-12(16)14(10-1-2-10)5-4-13(11)7-9-3-6-17-8-9/h4-5,9-10H,1-3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMERMYVPDOBQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CN(C(=O)C2=O)CC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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